molecular formula C8H11NO3 B1607778 Ethyl cyano(ethoxymethylene)acetate CAS No. 42466-69-3

Ethyl cyano(ethoxymethylene)acetate

Cat. No. B1607778
CAS RN: 42466-69-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-SREVYHEPSA-N
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Patent
US05420301

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1(F)[O:6][C:5]2[CH:7]=CC=CC=2[O:3]1.C([Li])CCC.C[N:18]([CH2:20][CH2:21]N(C)C)C.[O:25]1[CH2:29]C[CH2:27][CH2:26]1>CCCCCC>[CH2:5]([O:6][C:2](=[O:3])[C:21](=[CH:29][O:25][CH2:26][CH3:27])[C:20]#[N:18])[CH3:7]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.5 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there
ADDITION
Type
ADDITION
Details
is added at -20° C., over a period of 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)=COCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55 mmol
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05420301

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1(F)[O:6][C:5]2[CH:7]=CC=CC=2[O:3]1.C([Li])CCC.C[N:18]([CH2:20][CH2:21]N(C)C)C.[O:25]1[CH2:29]C[CH2:27][CH2:26]1>CCCCCC>[CH2:5]([O:6][C:2](=[O:3])[C:21](=[CH:29][O:25][CH2:26][CH3:27])[C:20]#[N:18])[CH3:7]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.5 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there
ADDITION
Type
ADDITION
Details
is added at -20° C., over a period of 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)=COCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55 mmol
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05420301

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1(F)[O:6][C:5]2[CH:7]=CC=CC=2[O:3]1.C([Li])CCC.C[N:18]([CH2:20][CH2:21]N(C)C)C.[O:25]1[CH2:29]C[CH2:27][CH2:26]1>CCCCCC>[CH2:5]([O:6][C:2](=[O:3])[C:21](=[CH:29][O:25][CH2:26][CH3:27])[C:20]#[N:18])[CH3:7]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.5 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there
ADDITION
Type
ADDITION
Details
is added at -20° C., over a period of 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)=COCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55 mmol
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.